8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran
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Overview
Description
8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran is a complex organic compound with the molecular formula C18H26O . This compound is known for its unique structure, which includes a cyclopenta[G]-2-benzopyran core with multiple methyl and ethyl substitutions. It is commonly used in various industrial applications, including perfumes, fragrances, and cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, methylation, and ethylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-1-methyl-: Similar in structure but differs in functional groups and applications.
3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene: Shares a similar core structure but has different substituents.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another structurally related compound with distinct properties.
Uniqueness
8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran stands out due to its specific combination of ethyl and methyl groups, which confer unique chemical and physical properties. These characteristics make it particularly valuable in industrial applications, especially in the formulation of fragrances and cleaning products .
Properties
CAS No. |
78448-49-4 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
8-ethyl-4,6,6,8-tetramethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-6-18(5)11-17(3,4)15-8-14-12(2)9-19-10-13(14)7-16(15)18/h7-8,12H,6,9-11H2,1-5H3 |
InChI Key |
BYAUGQHXQRQQPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C1C=C3COCC(C3=C2)C)(C)C)C |
Origin of Product |
United States |
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